![molecular formula C21H17NO B14240580 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590398-00-8](/img/structure/B14240580.png)
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a fused benzene and pyrrole ring. This particular compound features an ethyl group attached to the phenyl ring and an aldehyde group at the 3-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 4-ethylbenzaldehyde can be used as the starting material. The reaction typically proceeds under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid .
Another method involves the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce the ethyl group onto the phenyl ring, followed by cyclization to form the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yields and purity of the desired product. Additionally, continuous flow reactors can be used to enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.
Reduction: 2-(4-ethylphenyl)-1H-benzo[g]indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the reagents used.
科学研究应用
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with specific molecular targets. Indole derivatives are known to interact with various enzymes and receptors in biological systems. For instance, they can act as agonists or antagonists at serotonin receptors, influencing neurotransmission . Additionally, indole derivatives can inhibit enzymes involved in cell proliferation, making them potential anticancer agents.
相似化合物的比较
Similar Compounds
Indole-3-carbaldehyde: A simpler indole derivative with an aldehyde group at the 3-position.
2-Phenylindole: An indole derivative with a phenyl group at the 2-position.
4-Ethylphenylindole: An indole derivative with an ethyl group on the phenyl ring.
Uniqueness
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of both an ethyl group on the phenyl ring and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
590398-00-8 |
|---|---|
分子式 |
C21H17NO |
分子量 |
299.4 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)-1H-benzo[g]indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-2-14-7-9-16(10-8-14)20-19(13-23)18-12-11-15-5-3-4-6-17(15)21(18)22-20/h3-13,22H,2H2,1H3 |
InChI 键 |
CMRHDJAPKFCZBF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
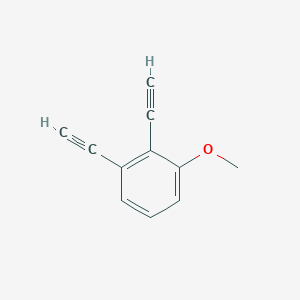
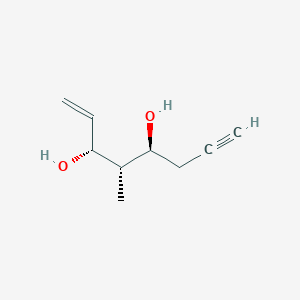
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
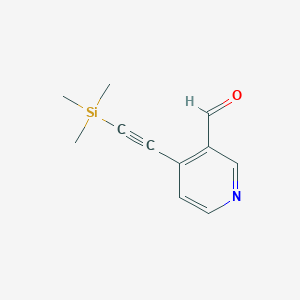
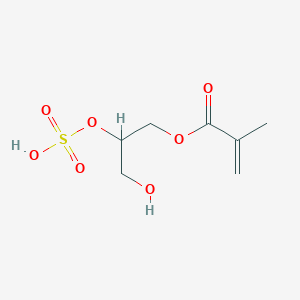
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
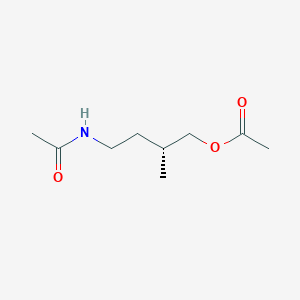
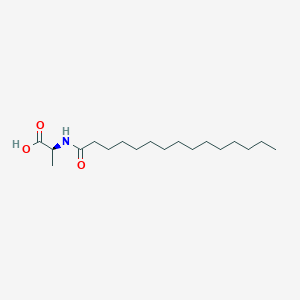
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
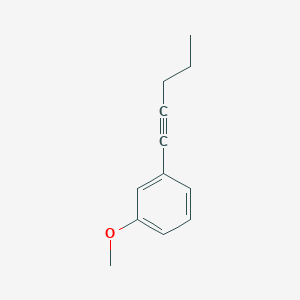

![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)
